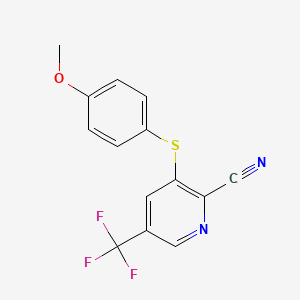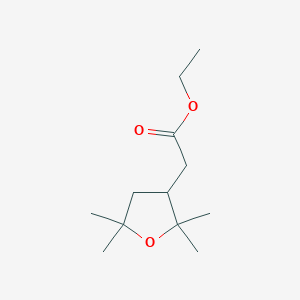![molecular formula C12H16O3S B1430566 Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate CAS No. 180044-50-2](/img/structure/B1430566.png)
Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate
概要
説明
Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate is an organic compound with the molecular formula C12H16O3S and a molecular weight of 240.32 g/mol . It is characterized by the presence of a methoxyphenyl group attached to a sulfanylpropanoate moiety. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate typically involves the reaction of 2-methoxybenzyl chloride with thiolpropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by esterification with methanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxyphenyl group can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 3-{[(2-aminophenyl)methyl]sulfanyl}propanoate: Similar structure but with an amino group instead of a methoxy group.
Methyl 3-{[(2-hydroxyphenyl)methyl]sulfanyl}propanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.
特性
IUPAC Name |
methyl 3-[(2-methoxyphenyl)methylsulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-14-11-6-4-3-5-10(11)9-16-8-7-12(13)15-2/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIIBSHZBZIRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CSCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B1430485.png)



![2-[3-(Chlorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B1430490.png)


![[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine](/img/structure/B1430496.png)



![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B1430505.png)
